Mdmb-fubica

Vue d'ensemble

Description

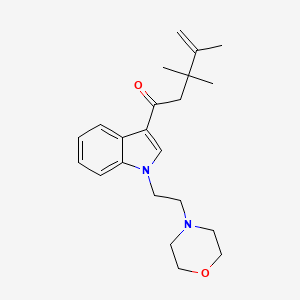

MDMB-FUBICA is an indole-based synthetic cannabinoid that is presumed to be a potent agonist of the CB1 receptor . It has been sold online as a designer drug . It was first detected by the EMCDDA in Sweden in February 2015 . It is often sold in e-liquid form for use in an electronic cigarette .

Molecular Structure Analysis

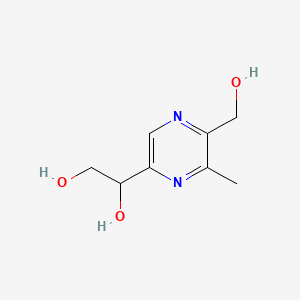

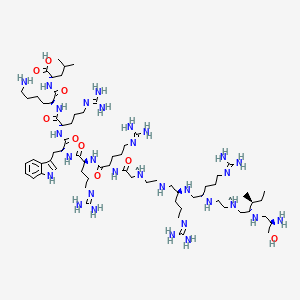

MDMB-FUBICA has a molecular formula of C23H25FN2O3 . Its structure includes an indole group (a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring), attached to an amide group .Physical And Chemical Properties Analysis

MDMB-FUBICA is a crystalline solid . It has a molecular weight of 396.5 g/mol . Its solubility varies depending on the solvent: it is soluble in DMF (15 mg/mL), DMSO (2 mg/mL), ethanol (2 mg/mL), and methanol (1 mg/mL) .Applications De Recherche Scientifique

Synthetic Cannabinoid Receptor Agonist

Mdmb-fubica is structurally classified as a synthetic cannabinoid receptor agonist . It is part of the largest and most structurally diverse class of new psychoactive substances (NPS). Most synthetic cannabinoid receptor agonists potently activate cannabinoid type 1 and type 2 receptors (CB 1 and CB 2, respectively), with the former contributing to the psychoactivity of these substances .

Medicinal Chemistry Strategies

Manufacturers of synthetic cannabinoid receptor agonists have applied traditional medicinal chemistry strategies such as molecular hybridization, bioisosteric replacement, and scaffold hopping to existing cannabinoid templates to generate new molecules that circumvent structure-based legislation .

Toxicology Research

The physiological and toxicological properties of Mdmb-fubica are not well known . Therefore, it is often used in toxicology research to better understand its effects and potential risks .

Metabolism Studies

Mdmb-fubica is used in metabolism studies, particularly in relation to human carboxylesterases (hCES). These enzymes play a crucial role in the catalytic hydrolysis of drugs .

Drug Interaction Studies

Mdmb-fubica is used in drug interaction studies. Understanding how it interacts with other substances can help predict potential drug-drug or drug-food interactions .

Enantiomer Research

The CB 1 agonist activities of Mdmb-fubica were shown to be greater for (S)- than for ®-enantiomers in all cases, although the S/R potency ratios ranged from 5 to over 3,000 between specific enantiomeric pairs . This makes it a valuable compound for studying the effects of different enantiomers.

Mécanisme D'action

Target of Action

MDMB-FUBICA is an indole-based synthetic cannabinoid that is presumed to be a potent agonist of the CB1 receptor . The CB1 receptor is primarily found in the brain and is responsible for mediating most of the psychoactive effects of cannabinoids .

Mode of Action

MDMB-FUBICA, like other synthetic cannabinoids, binds to the CB1 receptor, activating it . This activation leads to a series of intracellular events and changes.

Biochemical Pathways

Upon activation of the CB1 receptor, MDMB-FUBICA affects various biochemical pathwaysIt is known that activation of the cb1 receptor can influence neurotransmitter release, thereby affecting various physiological and psychological processes .

Pharmacokinetics

It is known that synthetic cannabinoids like mdmb-fubica are often metabolized via hydroxylation and n-dealkylation .

Result of Action

The activation of the CB1 receptor by MDMB-FUBICA can lead to various molecular and cellular effects. These effects can include altered perception, agitation, anxiety, paranoia, hallucinations, loss of consciousness and memory, chest pain, hypertension, tachycardia, and seizures . .

Orientations Futures

The future directions for research on MDMB-FUBICA and similar synthetic cannabinoids likely involve further investigation into their toxicokinetics, mechanisms of action, and potential health effects . As these substances continue to emerge and evolve, ongoing research is crucial for public health and safety .

Propriétés

IUPAC Name |

methyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indole-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O3/c1-23(2,3)20(22(28)29-4)25-21(27)18-14-26(19-8-6-5-7-17(18)19)13-15-9-11-16(24)12-10-15/h5-12,14,20H,13H2,1-4H3,(H,25,27)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAWIZIGOSKPBP-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032712 | |

| Record name | MDMB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mdmb-fubica | |

CAS RN |

1971007-91-6 | |

| Record name | N-[[1-[(4-Fluorophenyl)methyl]-1H-indol-3-yl]carbonyl]-3-methyl-L-valine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1971007-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mdmb-fubica | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1971007916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MDMB-FUBICA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MDMB-FUBICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K53ZMB4NR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What makes Mdmb-Fubinaca a potent synthetic cannabinoid?

A1: While the provided excerpts do not specifically focus on Mdmb-Fubinaca's potency, they highlight the role of human carboxylesterases (hCES) in metabolizing synthetic cannabinoids, including Mdmb-Fubinaca. [] This enzymatic breakdown can significantly influence the duration of action and potency of these substances. The research indicates that synthetic cannabinoids with a terminal ester, particularly those with a smaller alcohol part and a larger acyl part, demonstrate higher affinity for hCES1 isozymes. [] This information suggests that modifications to the ester side chain of Mdmb-Fubinaca could potentially impact its interaction with hCES enzymes, influencing its overall potency and duration of action.

Q2: How does the structure of synthetic cannabinoids relate to their metabolism?

A2: The research suggests a link between the structure of synthetic cannabinoids and their metabolism by hCES enzymes. [] Specifically, compounds with a terminal ester bearing a small alcohol part and a larger acyl part show higher affinity for hCES1 isozymes. [] This structural feature can influence the rate at which these compounds are broken down in the body, ultimately impacting their duration of action and potential for drug-drug interactions. Further research is needed to fully elucidate the structure-metabolism relationship for specific synthetic cannabinoids like Mdmb-Fubinaca.

Q3: Beyond Mdmb-Fubinaca, what broader implications does this research have on understanding synthetic cannabinoids?

A3: This research contributes valuable insights into the metabolism of synthetic cannabinoids, a class of substances known for their rapid evolution and diverse chemical structures. By identifying hCES enzymes as key players in their breakdown, this research paves the way for:

- Predicting drug-drug interactions: Understanding the metabolic pathways of synthetic cannabinoids can help anticipate potential interactions with other medications metabolized by the same enzymes. []

- Explaining individual variations in response: Polymorphisms in hCES genes can lead to interindividual differences in enzyme activity, potentially explaining why some individuals experience more pronounced or prolonged effects from synthetic cannabinoids. []

- Developing targeted analytical tools: Identifying specific metabolites produced by hCES-mediated breakdown can aid in developing more sensitive and accurate methods for detecting synthetic cannabinoid use. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Hydroxy-5-(3-methylbut-2-enyl)-1,3a,4,5,6,6a-hexahydrocyclopenta[c]furan-3-one](/img/structure/B593317.png)

![3,10-Dimethoxy-7-phenyl-6,12a-dihydro-5H-benzo[c]xanthylium perchlorate](/img/structure/B593326.png)